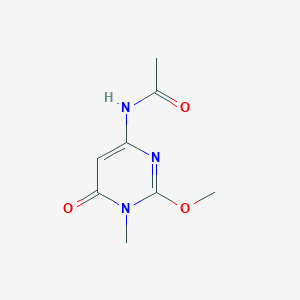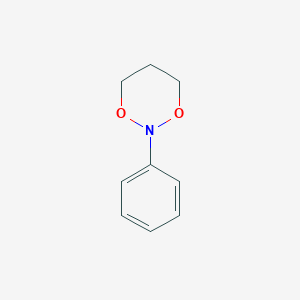![molecular formula C22H14Cl2N2O2 B303401 N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide](/img/structure/B303401.png)
N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide, also known as CC-115, is a small molecule inhibitor with potential therapeutic applications. It is a member of the benzo[h]chromen-4-one family and has been shown to have promising effects in preclinical studies.
作用機序
N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide inhibits the mTORC1 and mTORC2 pathways by binding to the ATP-binding site of mTOR kinase. This results in the inhibition of downstream signaling pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth, proliferation, and survival. In addition, N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide has been shown to have immunomodulatory effects by inhibiting the differentiation and function of T cells and B cells.
Biochemical and Physiological Effects:
N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide has been shown to have anti-tumor effects in preclinical models of cancer, including breast cancer, ovarian cancer, and glioblastoma. It has also been shown to have anti-inflammatory effects in preclinical models of autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. In addition, N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide has been shown to have anti-fibrotic effects in preclinical models of fibrosis, such as liver fibrosis and pulmonary fibrosis.
実験室実験の利点と制限
One advantage of N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide is its ability to inhibit both mTORC1 and mTORC2 pathways, which makes it a potentially more effective inhibitor than other mTOR inhibitors. In addition, N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide has been shown to have immunomodulatory and anti-fibrotic effects, which make it a potential candidate for the treatment of autoimmune disorders and fibrotic diseases. However, one limitation of N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide is its limited bioavailability, which may limit its efficacy in vivo.
将来の方向性
For N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide include clinical trials to evaluate its safety and efficacy in humans. In addition, further research is needed to determine its optimal dosage and administration route. Other potential future directions include the development of combination therapies with other drugs to enhance its efficacy and the investigation of its potential applications in other diseases, such as metabolic disorders and neurodegenerative diseases.
合成法
The synthesis of N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide involves several steps, including the reaction of 4-chlorobenzaldehyde with malononitrile to form 4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-carbonitrile. This intermediate is then reacted with chloroacetic acid to form N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide. The final product is obtained through purification and isolation steps.
科学的研究の応用
N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide has been shown to have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and fibrotic diseases. Preclinical studies have demonstrated its ability to inhibit the mTORC1 and mTORC2 pathways, which are involved in cell growth, proliferation, and survival. N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide has also been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders. In addition, N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide has been shown to have anti-fibrotic effects in preclinical models of fibrosis.
特性
製品名 |
N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide |
|---|---|
分子式 |
C22H14Cl2N2O2 |
分子量 |
409.3 g/mol |
IUPAC名 |
N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide |
InChI |
InChI=1S/C22H14Cl2N2O2/c1-12(27)26-22-18(11-25)20(13-6-8-14(23)9-7-13)17-10-19(24)15-4-2-3-5-16(15)21(17)28-22/h2-10,20H,1H3,(H,26,27) |
InChIキー |
LOUYSNQVPZOGAP-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C(C2=C(O1)C3=CC=CC=C3C(=C2)Cl)C4=CC=C(C=C4)Cl)C#N |
正規SMILES |
CC(=O)NC1=C(C(C2=C(O1)C3=CC=CC=C3C(=C2)Cl)C4=CC=C(C=C4)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303319.png)
![N-[3,5-bis(4-methylphenyl)-1H-pyrrol-2-yl]-N-[3,5-bis(4-methylphenyl)-2H-pyrrol-2-ylidene]amine](/img/structure/B303320.png)
![N-[5-(1-naphthyl)-3-phenyl-1H-pyrrol-2-yl]-N-[5-(1-naphthyl)-3-phenyl-2H-pyrrol-2-ylidene]amine](/img/structure/B303321.png)
![1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one](/img/structure/B303322.png)


![Dimethyl 1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B303327.png)






